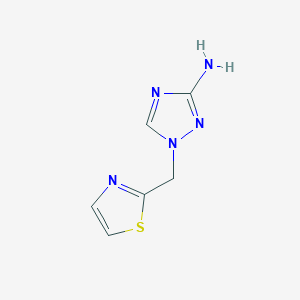
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzene, featuring acetyl, hydroxy, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Sulfonylation: 5-Acetyl-2-hydroxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the sulfonylation reaction.
Continuous Flow Systems: These systems ensure consistent production and high yield.
Automated Purification: Advanced purification techniques, such as automated chromatography, are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., AlCl3) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid: Resulting from hydrolysis.
Applications De Recherche Scientifique
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of pharmaceutical agents, particularly sulfonamide-based drugs.
Material Science: It is used in the synthesis of advanced materials with specific functional properties.
Chemical Biology: The compound is utilized in the study of biological systems and the development of biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-2-hydroxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the acetyl group.
5-Acetyl-2-methoxybenzene-1-sulfonyl chloride: Contains a methoxy group instead of a hydroxy group.
Uniqueness
5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H7ClO4S |
|---|---|
Poids moléculaire |
234.66 g/mol |
Nom IUPAC |
5-acetyl-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3 |
Clé InChI |
VEYMPVDDUWFNLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


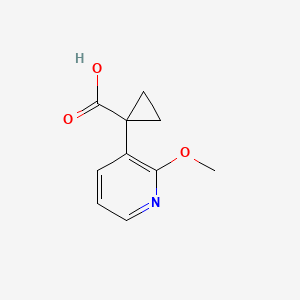
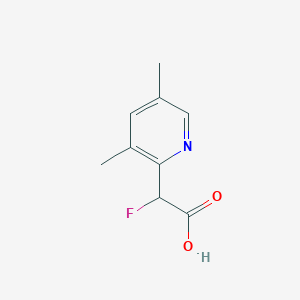

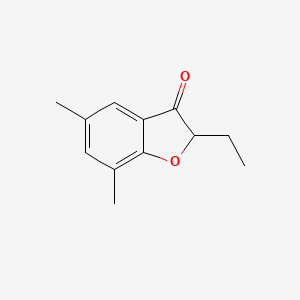
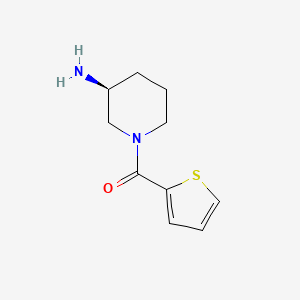
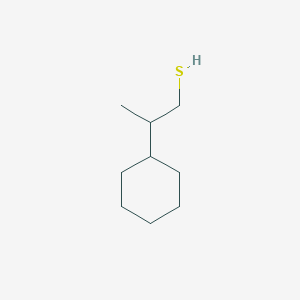
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)

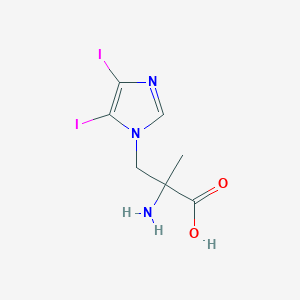

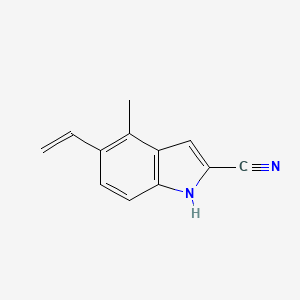
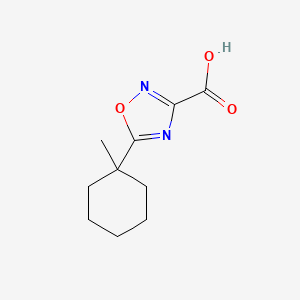
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
